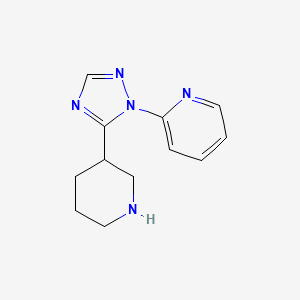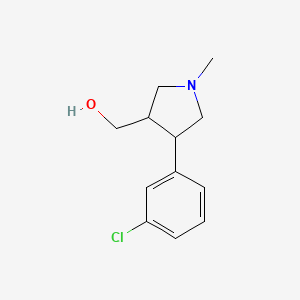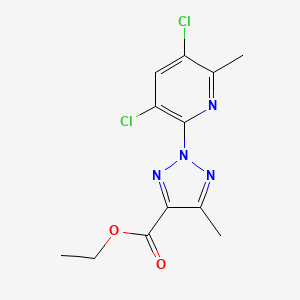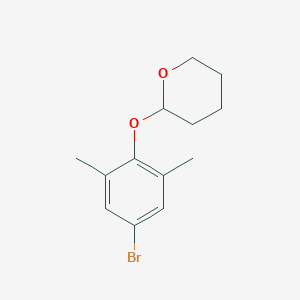![molecular formula C8H15NO2S B11787536 8,8-Dimethoxy-6-thia-3-azabicyclo[3.2.1]octane](/img/structure/B11787536.png)
8,8-Dimethoxy-6-thia-3-azabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,8-Dimethoxy-6-thia-3-azabicyclo[3.2.1]octane is a bicyclic compound that features a unique structure incorporating sulfur, nitrogen, and oxygen atoms. This compound is part of the broader family of azabicyclo compounds, which are known for their diverse biological activities and applications in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Dimethoxy-6-thia-3-azabicyclo[3.2.1]octane typically involves the use of cyclic azomethine ylides in 1,3-dipolar cycloaddition reactions. These reactions are often catalyzed by rhodium (II) complexes or chiral Lewis acids to achieve high diastereo- and enantioselectivities . The reaction conditions usually include the use of solvents like dichloromethane and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring the availability of high-purity starting materials and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
8,8-Dimethoxy-6-thia-3-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to simplify the structure or remove specific functional groups.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce simpler bicyclic structures.
Applications De Recherche Scientifique
8,8-Dimethoxy-6-thia-3-azabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism by which 8,8-Dimethoxy-6-thia-3-azabicyclo[3.2.1]octane exerts its effects involves interactions with specific molecular targets. These targets could include enzymes or receptors, where the compound’s unique structure allows it to bind effectively and modulate activity. The exact pathways involved would depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Azabicyclo[3.2.1]octane: A similar compound with a different substitution pattern.
8-Oxa-3-azabicyclo[3.2.1]octane: Incorporates an oxygen atom instead of sulfur.
3-Chloro-8-methyl-8-azabicyclo[3.2.1]octane: Features a chlorine atom and a methyl group
Uniqueness
8,8-Dimethoxy-6-thia-3-azabicyclo[321]octane is unique due to its incorporation of sulfur and methoxy groups, which can significantly influence its chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C8H15NO2S |
|---|---|
Poids moléculaire |
189.28 g/mol |
Nom IUPAC |
8,8-dimethoxy-6-thia-3-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C8H15NO2S/c1-10-8(11-2)6-3-9-4-7(8)12-5-6/h6-7,9H,3-5H2,1-2H3 |
Clé InChI |
MCAPSEYIJRROHC-UHFFFAOYSA-N |
SMILES canonique |
COC1(C2CNCC1SC2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Fluoropyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B11787466.png)





![1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11787515.png)





